N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide
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Overview
Description
N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide is a compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound’s structure and properties make it of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide typically involves the reaction of piperidine with an appropriate acylating agent. One common method is the reaction of piperidine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted amides
Scientific Research Applications
N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine-1-carboxamide: A simpler analog with similar structural features.
N-Acylpiperidine: Compounds with different acyl groups attached to the piperidine ring.
Piperidine derivatives: A broad class of compounds with various substitutions on the piperidine ring.
Uniqueness
N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide is unique due to its specific acyl group (2-ethylbutanoyl) and the presence of both a piperidine ring and a carbamoyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
82845-37-2 |
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Molecular Formula |
C13H23N3O3 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2-ethylbutanoylcarbamoyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C13H23N3O3/c1-3-10(4-2)11(17)14-12(18)15-13(19)16-8-6-5-7-9-16/h10H,3-9H2,1-2H3,(H2,14,15,17,18,19) |
InChI Key |
OONMQGITNQTLKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC(=O)NC(=O)N1CCCCC1 |
Origin of Product |
United States |
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